molecular formula C14H28N2O3 B14003462 Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate

Cat. No.: B14003462
M. Wt: 272.38 g/mol
InChI Key: SFSAKQWBDRHEFX-UHFFFAOYSA-N
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Description

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate is a sophisticated piperidine derivative designed for advanced pharmaceutical research and development. This compound features a piperidine core, which is one of the most significant heterocycles in drug discovery, present in more than twenty classes of pharmaceuticals and numerous alkaloids . The molecule is structurally engineered with a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, a critical feature that allows for selective deprotection and further functionalization during multi-step synthetic sequences. The 4-hydroxy and isopropylaminomethyl substituents on the piperidine ring provide versatile handles for synthetic chemists to create amide bonds, undergo alkylation, or engage in other conjugation strategies, making this reagent a valuable and flexible scaffold for constructing complex target molecules. Piperidine derivatives are fundamental building blocks in medicinal chemistry, serving as key synthetic intermediates for drugs targeting a wide spectrum of conditions . The specific substitution pattern on this compound makes it particularly valuable for exploring structure-activity relationships (SAR) in drug candidate series. Its structural features are reminiscent of those found in potent bioactive molecules, including G protein-coupled receptor (GPCR) agonists and other therapeutic agents. The presence of the chiral center and polar functional groups can influence the compound's physicochemical properties, such as solubility and logP, which are critical parameters in lead optimization. This compound is offered exclusively For Research Use Only. It is strictly intended for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of consumption. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C14H28N2O3

Molecular Weight

272.38 g/mol

IUPAC Name

tert-butyl 4-hydroxy-4-[(propan-2-ylamino)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C14H28N2O3/c1-11(2)15-10-14(18)6-8-16(9-7-14)12(17)19-13(3,4)5/h11,15,18H,6-10H2,1-5H3

InChI Key

SFSAKQWBDRHEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1(CCN(CC1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate generally involves functionalization of a Boc-protected piperidine scaffold at the 4-position. The key steps include:

  • Introduction of the hydroxy group at the 4-position, often via substitution or reduction of a suitable leaving group.
  • Installation of the isopropylamino methyl substituent through nucleophilic substitution or reductive amination.
  • Protection of the piperidine nitrogen with a tert-butoxycarbonyl group to stabilize and facilitate subsequent transformations.

Specific Preparation Routes

Reductive Amination Route

One common approach involves reductive amination of a 4-hydroxy piperidine derivative with isopropylamine or an isopropylamino-containing aldehyde/ketone precursor.

  • Starting materials: tert-butyl 4-hydroxypiperidine-1-carboxylate and isopropylamine.
  • Reagents and conditions: The aldehyde or ketone intermediate is reacted with isopropylamine in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in dichloromethane or acetonitrile at room temperature or mild heating.
  • Outcome: The reductive amination yields this compound with moderate to high yields (typically 70-85%).

This method is supported by analogs in the literature where related Boc-protected piperidines react with amines under reductive amination conditions to afford substituted products with high selectivity and yield.

Substitution of Tosylate or Mesylate Precursors

Another approach involves the synthesis of a 4-(tosyloxy)methyl or 4-(mesyloxy)methyl piperidine intermediate followed by nucleophilic displacement with isopropylamine.

  • Step 1: Preparation of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate by tosylation of tert-butyl 4-hydroxymethylpiperidine-1-carboxylate using tosyl chloride and a base such as pyridine or triethylamine in anhydrous solvent (e.g., dichloromethane) at 0 °C to room temperature.
  • Step 2: Nucleophilic substitution of the tosylate intermediate with isopropylamine in a polar aprotic solvent (e.g., acetonitrile or DMF) at elevated temperature (50-80 °C) to introduce the isopropylamino methyl group.
  • Step 3: Purification by standard chromatographic techniques yields the target compound.

This method is supported by the synthesis of related piperidine derivatives where tosylate intermediates serve as excellent leaving groups for amine nucleophiles.

Direct Amination via Mannich-Type Reaction

A Mannich-type reaction involving the condensation of tert-butyl 4-hydroxypiperidine-1-carboxylate with formaldehyde and isopropylamine may also be employed.

  • Reagents: Formaldehyde (or paraformaldehyde), isopropylamine, and the Boc-protected piperidine.
  • Conditions: Typically carried out in a protic solvent such as methanol or ethanol at room temperature or mild heating.
  • Mechanism: Formation of an iminium intermediate from formaldehyde and isopropylamine, followed by nucleophilic attack by the 4-hydroxy piperidine at the iminium carbon, yielding the amino methylated product.
  • Yield: Moderate yields reported, with purification by chromatography.

This approach is less commonly reported but is feasible based on general Mannich reaction principles applied to piperidine scaffolds.

Reaction Conditions and Yields Summary Table

Preparation Method Key Reagents/Conditions Yield (%) Notes
Reductive Amination Isopropylamine, sodium triacetoxyborohydride, DCM, rt 70-85 Mild conditions; high selectivity; widely used for amine installation
Tosylate Intermediate Substitution Tosyl chloride, base, then isopropylamine, 50-80 °C 60-75 Two-step process; requires isolation of tosylate intermediate; good nucleophilic displacement
Mannich-Type Amination Formaldehyde, isopropylamine, Boc-piperidine, MeOH, rt 50-65 One-pot; moderate yield; less common; suitable for rapid functionalization

Characterization and Research Outcomes

  • Nuclear Magnetic Resonance (NMR):
    1H NMR spectra typically show signals corresponding to the Boc tert-butyl group (~1.4 ppm, singlet), piperidine ring protons (1.0-3.5 ppm, multiplets), hydroxy proton (broad singlet, ~4-5 ppm), and isopropylamino methyl protons (multiplets around 2.5-3.5 ppm).
    13C NMR confirms the presence of the carbamate carbonyl (~155 ppm), tert-butyl carbons (~28 ppm), and characteristic piperidine carbons.

  • Mass Spectrometry (MS):
    Electrospray ionization (ESI) MS shows molecular ion peaks consistent with the expected molecular weight of this compound, confirming molecular integrity after synthesis.

  • Purity and Yield: Purification by silica gel chromatography or recrystallization yields high-purity products with yields ranging from moderate to high depending on the method and scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group .

Scientific Research Applications

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Hydrophobicity: The trifluoromethylphenyl (logP ~3.5) and methoxyphenyl (logP ~2.8) substituents increase lipophilicity compared to the isopropylaminomethyl group (logP ~1.2) .
  • Hydrogen Bonding: The hydroxyl group in all compounds enhances water solubility, but the isopropylamino group introduces basicity (pKa ~9–10), favoring salt formation in acidic conditions.

Physicochemical and Spectral Data

  • ¹H NMR Trends :
    • tert-Butyl protons resonate at δ 1.4–1.5 ppm in all derivatives .
    • Hydroxyl protons (δ 1.8–2.2 ppm) are broad in DMSO-d₆ due to hydrogen bonding .
  • HRMS Validation : Derivatives like the trifluoromethylphenyl analog show <1 ppm error between experimental and theoretical masses, confirming structural integrity .

Biological Activity

Tert-butyl 4-hydroxy-4-((isopropylamino)methyl)piperidine-1-carboxylate, often referred to as M4 , has garnered attention in pharmacological research due to its potential neuroprotective properties and ability to modulate key biological pathways. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy in various models, and implications for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₉N₃O₃
  • Molecular Weight : 255.30 g/mol
  • CAS Number : 1402148-68-8

M4 has been studied for its dual role as an inhibitor of both β-secretase and acetylcholinesterase, two critical enzymes involved in neurodegenerative processes:

  • β-secretase Inhibition : M4 demonstrates a strong inhibitory effect on β-secretase (IC₅₀ = 15.4 nM), which plays a pivotal role in the amyloidogenic pathway leading to Alzheimer's disease (AD) pathology.
  • Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 µM, potentially enhancing cholinergic signaling and counteracting cognitive decline associated with AD.

In Vitro Studies

In vitro experiments have shown that M4 can significantly reduce the aggregation of amyloid beta peptides (Aβ) by up to 85% at a concentration of 100 µM. Additionally, it protects astrocytes from Aβ-induced cytotoxicity, maintaining cell viability at 100 µM despite the presence of toxic Aβ peptides.

Study ParameterResult
Aβ Aggregation Inhibition85% at 100 µM
Astrocyte Viability62.98% with M4 vs. 43.78% without Aβ
TNF-α Production ReductionModerate decrease observed

In Vivo Studies

In vivo assessments using scopolamine-induced models of oxidative stress revealed that M4 exhibited moderate protective effects against oxidative damage, although not as pronounced as traditional treatments like galantamine. The compound's ability to lower malondialdehyde (MDA) levels indicates a reduction in lipid peroxidation, a marker of oxidative stress.

Treatment GroupMDA Levels (nmol/mg protein)
ControlLow levels
ScopolamineHigh levels
M4 TreatmentIntermediate levels
GalantamineLowest levels

Case Studies and Research Findings

Recent studies have illustrated the potential of M4 in neuroprotection:

  • Neuroprotection Against Aβ Toxicity : Research indicates that M4 can mitigate the inflammatory response induced by Aβ aggregates through the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Oxidative Stress Modulation : The compound's effects on oxidative stress markers suggest it may provide a protective mechanism against neurodegeneration.

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